REACTION_CXSMILES
|
[ClH:1].Cl[C:3]1([C:10]([O:12][CH3:13])=[O:11])[C:7](=[O:8])[C:6]([Cl:9])=[CH:5][S:4]1>C(O)(=O)C>[Cl:9][C:6]1[C:7]([OH:8])=[C:3]([C:10]([O:12][CH3:13])=[O:11])[S:4][C:5]=1[Cl:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2,4-dichloro-2-methoxycarbonylthiophen-3(2H)-one
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
ClC1(SC=C(C1=O)Cl)C(=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
CUSTOM
|
Details
|
recrystallised from methanol, m.p. 107°-108° C.
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(SC1Cl)C(=O)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |